2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
2,4,6-Trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 2. The benzenesulfonamide moiety is further modified with 2,4,6-trimethyl substituents, enhancing its lipophilicity and steric bulk.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15-13-16(2)21(17(3)14-15)31(28,29)23-11-12-30-20-10-9-19-24-25-22(27(19)26-20)18-7-5-4-6-8-18/h4-10,13-14,23H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNSVSQUFASCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step reactions:
Formation of the triazolopyridazine core: : Starting with appropriate precursors, the triazolopyridazine core is synthesized using cyclization reactions, often under acidic or basic conditions.
Attachment of the trimethylphenyl group: : The core structure is then coupled with a trimethylphenyl group, usually through Friedel-Crafts alkylation or acylation reactions.
Sulfonamide introduction: : Finally, the sulfonamide group is introduced via sulfonation reactions with sulfonyl chlorides and appropriate amines under controlled temperature and pH conditions.
Industrial Production Methods
For industrial-scale production:
Continuous flow chemistry can enhance the efficiency and safety of reactions.
Optimizing catalyst use and reaction conditions to minimize by-products.
Employing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide undergoes various reactions:
Oxidation: : The compound can be oxidized under strong conditions, affecting the sulfonamide group and the aromatic rings.
Reduction: : It can be reduced, particularly the sulfonamide and aromatic rings, using specific reducing agents like lithium aluminium hydride.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Halogenating agents and strong bases or acids, depending on the desired substitution.
Major Products Formed
These reactions yield various derivatives, such as:
Oxidation products: : Sulfonic acids or sulfone derivatives.
Reduction products: : Secondary or primary amines.
Substitution products: : Variously substituted triazolopyridazine derivatives.
Scientific Research Applications
2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is used across multiple domains:
Chemistry: : It serves as a building block for synthesizing complex organic molecules.
Biology: : Research focuses on its biological activity, including its potential as an enzyme inhibitor.
Medicine: : Studies investigate its therapeutic potential, including antimicrobial and anticancer properties.
Industry: : It is used in the development of novel materials and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves interaction with specific enzymes or receptors. Its triazolopyridazine moiety can bind to enzyme active sites, inhibiting their function. This binding can alter signaling pathways and biological responses, explaining its varied effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound is compared with three structurally related benzenesulfonamide derivatives (Table 1).
Table 1: Molecular Properties of Target Compound and Analogs
*Calculated based on structural similarity to analogs.
†Estimated using fragment-based molecular weight summation.
Key Observations:
Lipophilicity : The 2,4,6-trimethyl substituents in the target compound significantly increase hydrophobicity compared to the polar 4-acetyl group in or the electron-withdrawing 3-fluoro group in . This may enhance membrane permeability but reduce aqueous solubility.
In contrast, the smaller 3-methyl group in or the 4-methoxyphenyl in may allow for different interaction profiles.
Electronic Effects : The 4-methoxyphenyl group in provides electron-donating properties, which could stabilize π-π interactions in target binding, whereas the 3-fluoro substituent in may alter electronic distribution and metabolic stability.
Physicochemical Property Trends
- Polar Surface Area (PSA) : The acetyl group in (PSA ~90 Ų) increases polarity compared to the trimethylated target compound (PSA ~70 Ų), which may influence blood-brain barrier penetration.
Biological Activity
2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and triazoles, which are known for their diverse biological activities. The presence of the triazole ring contributes to its pharmacological potential, particularly in anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives of 1,2,4-triazole have shown significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with key biological targets involved in cancer progression.
- Mechanism of Action : Triazole derivatives often inhibit specific kinases that play critical roles in cell signaling pathways related to cancer cell proliferation. For example, compounds similar to this compound have been shown to inhibit Aurora A/B kinases with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Similar sulfonamide derivatives have been documented for their effectiveness against bacterial strains.
- Case Study : A study evaluating the antibacterial activity of triazole derivatives found that certain compounds displayed significant inhibition against pathogenic bacteria compared to standard antibiotics like chloramphenicol .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound may possess anti-inflammatory effects. This is a common attribute among triazole-containing compounds which can modulate inflammatory pathways.
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that optimize yield and purity. Understanding the SAR is crucial for enhancing its biological activity.
Key Points in SAR:
- Triazole Ring : Essential for anticancer activity.
- Sulfonamide Group : Contributes to antimicrobial properties.
- Alkyl Substituents : Affect solubility and bioavailability.
Q & A
Q. What synthetic strategies are employed to construct the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine core is typically synthesized via cyclization reactions. For example:
- Step 1: Condensation of hydrazine derivatives with pyridazine precursors under reflux conditions in ethanol or DMF.
- Step 2: Cyclization using catalytic acids (e.g., HCl) or bases (e.g., NaH) to form the fused triazole-pyridazine ring .
- Key reagents: Sodium hydride for deprotonation, DMF as a polar aprotic solvent, and protective groups (e.g., Boc) to prevent side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and regioselectivity of the triazole-pyridazine core .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation: Systematically modify the phenyl group on the triazolo-pyridazine core (e.g., electron-withdrawing groups like -F or -CF₃) to assess effects on target binding .
- Linker Optimization: Replace the ether linkage (e.g., with thioether or amine groups) to evaluate pharmacokinetic properties .
- In vitro Assays: Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry to quantify IC₅₀ values .
Q. What methodologies resolve contradictions in biological activity data across different assay systems?
- Orthogonal Assays: Combine enzymatic assays with cell-based viability tests (e.g., MTT assays) to distinguish direct inhibition from off-target effects .
- Biophysical Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity and stoichiometry .
- Data Normalization: Apply statistical tools (e.g., Z-factor analysis) to account for variability in high-throughput screening results .
Q. How can computational methods elucidate the sulfonamide group’s role in target binding?
- Molecular Docking: Simulate interactions between the sulfonamide moiety and catalytic pockets of target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina .
- Free Energy Perturbation (FEP): Calculate binding energy differences when substituting sulfonamide with carboxamide or other bioisosteres .
- MD Simulations: Perform 100-ns simulations in explicit solvent to assess conformational stability of the ligand-receptor complex .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
